molecular formula C7H8N4O5 B2425520 Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate CAS No. 1823783-92-1

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B2425520
CAS No.: 1823783-92-1
M. Wt: 228.164
InChI Key: HWBNYOZCMPNHMQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H8N4O5 and a molecular weight of 228.16 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrazole ring substituted with carbamoyl and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired regioisomer is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product are maintained.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of carbamoyl and nitro groups on the pyrazole ring, which imparts specific chemical and biological properties not found in other pyrazole derivatives.

Properties

IUPAC Name

methyl 2-(4-carbamoyl-3-nitropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O5/c1-16-5(12)3-10-2-4(6(8)13)7(9-10)11(14)15/h2H,3H2,1H3,(H2,8,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBNYOZCMPNHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C(=N1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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